molecular formula C15H14N8O2 B11499280 Purine-2,6-dione, 3,7-dimethyl-1-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-

Purine-2,6-dione, 3,7-dimethyl-1-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-

Cat. No.: B11499280
M. Wt: 338.32 g/mol
InChI Key: VVNKVDUSFKDESW-UHFFFAOYSA-N
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Description

3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl halide containing a tetrazole ring. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The tetrazole ring can also interact with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Shares a similar purine structure but lacks the tetrazole ring.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative with bronchodilator properties.

    Allopurinol (1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The presence of the tetrazole ring in 3,7-DIMETHYL-1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE distinguishes it from other purine derivatives. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N8O2

Molecular Weight

338.32 g/mol

IUPAC Name

3,7-dimethyl-1-[[4-(2H-tetrazol-5-yl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H14N8O2/c1-21-8-16-13-11(21)14(24)23(15(25)22(13)2)7-9-3-5-10(6-4-9)12-17-19-20-18-12/h3-6,8H,7H2,1-2H3,(H,17,18,19,20)

InChI Key

VVNKVDUSFKDESW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C4=NNN=N4

Origin of Product

United States

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